Cas no 477189-65-4 ((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

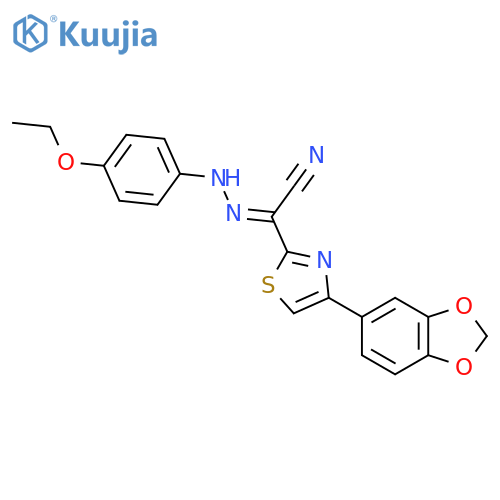

477189-65-4 structure

商品名:(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

-

- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

- (E)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

- AKOS005639569

- F0760-2440

- (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

- 477189-65-4

-

- インチ: 1S/C20H16N4O3S/c1-2-25-15-6-4-14(5-7-15)23-24-16(10-21)20-22-17(11-28-20)13-3-8-18-19(9-13)27-12-26-18/h3-9,11,23H,2,12H2,1H3/b24-16+

- InChIKey: FUXJWKPCAZHXMB-LFVJCYFKSA-N

- ほほえんだ: S1C(/C(/C#N)=N/NC2C=CC(=CC=2)OCC)=NC(=C1)C1C=CC2=C(C=1)OCO2

計算された属性

- せいみつぶんしりょう: 392.09431156g/mol

- どういたいしつりょう: 392.09431156g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 602

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-2440-5mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-2μmol |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-3mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-50mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-20μmol |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-2mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-5μmol |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-1mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-30mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0760-2440-75mg |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477189-65-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

477189-65-4 ((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量